molecular formula C26H27N7O3 B12469805 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide

Cat. No.: B12469805
M. Wt: 485.5 g/mol
InChI Key: YVKMPEXKZYHTPK-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine core substituted with methoxyphenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide typically involves multiple steps. One common approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate, 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate undergoes further reactions, including methylation and oximation, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide stands out due to its specific substitution pattern and the presence of both methoxyphenyl and methylphenyl groups. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H27N7O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H27N7O3/c1-17-6-4-5-7-22(17)30-23(34)16-27-24-31-25(28-18-8-12-20(35-2)13-9-18)33-26(32-24)29-19-10-14-21(36-3)15-11-19/h4-15H,16H2,1-3H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

YVKMPEXKZYHTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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